Gamma-Glutamyl-S-1-propenyl cysteine is a naturally occurring compound primarily isolated from garlic (Allium sativum). This compound belongs to a class of sulfur-containing amino acids known for their potential health benefits, including antioxidant and anti-inflammatory properties. Gamma-Glutamyl-S-1-propenyl cysteine is particularly noted for its role in the formation of various bioactive compounds found in aged garlic extract.
The primary source of gamma-Glutamyl-S-1-propenyl cysteine is garlic, where it is formed through the enzymatic conversion of precursor compounds during processing and aging. It has also been identified in other Allium species, contributing to the characteristic flavors and health benefits associated with these plants .
Gamma-Glutamyl-S-1-propenyl cysteine is classified as a γ-glutamyl peptide, which consists of a glutamic acid moiety linked to a propenyl-cysteine unit. Its systematic name reflects its structural composition, which includes amino acids and sulfur groups that are essential for its biological activity.
The synthesis of gamma-Glutamyl-S-1-propenyl cysteine can be achieved through various methods, including:
The synthesis typically involves multiple steps, including protection-deprotection strategies for functional groups, and careful control of reaction conditions such as pH and temperature to maximize yield and purity.
Gamma-Glutamyl-S-1-propenyl cysteine has a complex molecular structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure of gamma-Glutamyl-S-1-propenyl cysteine, confirming the connectivity between the glutamic acid and cysteine residues . The chemical shifts observed in NMR spectra provide insights into the electronic environment surrounding each atom in the molecule.
Gamma-Glutamyl-S-1-propenyl cysteine undergoes several important chemical reactions:
The kinetics of these reactions can vary significantly based on environmental factors such as temperature, pH, and the presence of catalysts or inhibitors.
The mechanism by which gamma-Glutamyl-S-1-propenyl cysteine exerts its biological effects involves several pathways:
In vitro studies have demonstrated that concentrations as low as 8 mM can significantly reduce osteoclast activity, highlighting its potential therapeutic applications in bone-related disorders .
Gamma-Glutamyl-S-1-propenyl cysteine is typically a white crystalline solid at room temperature. Its solubility properties allow it to dissolve in polar solvents such as water and methanol.
Key chemical properties include:
Relevant analyses include spectroscopic techniques like NMR and mass spectrometry for structural confirmation and purity assessment.
Gamma-Glutamyl-S-1-propenyl cysteine has garnered interest for various scientific applications:
Gamma-glutamyl-S-1-propenyl cysteine (γGPrCys) is a specialized dipeptide with taxonomically restricted distribution within the Allium genus. This sulfur-containing metabolite serves as a critical biosynthetic intermediate for flavor precursors and bioactive compounds. In Allium fistulosum (Welsh onion), γGPrCys is the primary substrate for the active isoform AfGGT1, which catalyzes its conversion to S-1-propenyl-L-cysteine—a direct precursor of isoalliin (the sulfoxide responsible for characteristic pungency) [1] [3]. Allium cepa (onion) exhibits quantitatively lower γGPrCys accumulation compared to A. fistulosum, but contains higher proportions of its sulfoxidized form, γ-glutamyl-S-(1-propenyl)cysteine sulfoxide [6] [8]. Garlic (Allium sativum) produces detectable but substantially lower γGPrCys levels, instead accumulating γ-glutamyl-S-allyl derivatives as dominant γ-glutamyl peptides [10]. Notably, wild relatives like Allium schoenoprasum (chives) show trace amounts, suggesting evolutionary divergence in γ-glutamyl peptide metabolism [5].
Table 1: Distribution of γGPrCys in Select Allium Species
Species | Common Name | γGPrCys Concentration | Primary γ-Glutamyl Peptides |
---|---|---|---|
A. fistulosum | Welsh onion | High (≤0.15% DW) | γGPrCys, γ-glutamyl-S-methyl cysteine |
A. cepa | Onion | Moderate (≤0.08% DW) | γGPrCys sulfoxide, 2-carboxypropyl glutathione |
A. sativum | Garlic | Low (trace) | γ-glutamyl-S-allyl cysteine |
A. schoenoprasum | Chives | Trace | γ-glutamyl-S-methyl cysteine sulfoxide |
Spatial compartmentalization of γGPrCys is pronounced in Allium plants. In A. fistulosum, bulb tissues contain 2.3-fold higher γGPrCys than leaves, correlating with elevated pyruvic acid levels (a pungency indicator) and AfGGT1 expression (R² = 0.6976) [1]. For A. cepa, bulb-scale analysis reveals a radial gradient: inner bulb layers exhibit 40% higher γGPrCys than outer layers, coinciding with concentrated alliinase activity for flavor precursor processing [1] [8]. Roots and basal plates show minimal accumulation, indicating specialized biosynthesis in photosynthetic and storage tissues. During sprouting, γGPrCys degradation increases, suggesting its role as a nitrogen/sulfur reserve [8].
Table 2: Organ-Specific γGPrCys Accumulation in Allium Crops
Species | Plant Part | Relative Concentration | Associated Enzymes/Pathways |
---|---|---|---|
A. fistulosum | Bulb | ++++ | AfGGT1, alliinase, pyruvic acid synthesis |
Leaves | ++ | Low AfGGT1 expression | |
A. cepa | Inner bulb scales | +++ | γ-glutamyl transpeptidase, alliinase |
Outer bulb scales | ++ | Reduced metabolite trafficking | |
Roots | + | Catabolic degradation pathways |
γGPrCys concentrations are highly responsive to pre- and post-harvest interventions:
Table 3: Agronomic Modulation of γGPrCys Levels
Factor | Condition | Effect on γGPrCys | Mechanism |
---|---|---|---|
Sulfur Fertilization | 150 kg/ha | ↑ 35% | Enhanced cysteine biosynthesis |
Processing | Aging (20 months) | ↑ 12-fold | Isomerization of S-allyl derivatives |
Cultivation System | Hydroponic vs. Soil | ↓ 28% | Disrupted sulfur assimilation |
Post-harvest Temperature | Sprouting at 15°C | Rapid depletion | Bioconversion to sulfoxides |
Metabolomic profiling reveals stark contrasts in γGPrCys-related pathways:
Table 4: Metabolomic Variation in Key Allium Cultivars
Cultivar Group | γGPrCys Content | Associated Metabolites | Key Enzymes |
---|---|---|---|
A. fistulosum (Japanese) | High | ↑ Pyruvic acid, isoalliin | AfGGT1 (high activity) |
A. fistulosum (Chinese) | Moderate | ↓ Pyruvic acid, ↑ fructans | AfGGT1 (moderate activity) |
A. cepa (Sweet onion) | Low | ↑ Fructans, ↓ isoalliin | GGT with glutathione specificity |
A. cepa (Pungent onion) | Moderate-High | ↑ Isoalliin, methiin | Broad-specificity GGT |
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